molecular formula C8H6N2O2 B067016 6-Amino-1,3-benzodioxole-5-carbonitrile CAS No. 187164-87-0

6-Amino-1,3-benzodioxole-5-carbonitrile

Cat. No.: B067016
CAS No.: 187164-87-0
M. Wt: 162.15 g/mol
InChI Key: WHSLUSAPNOCFII-UHFFFAOYSA-N
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Description

6-Amino-1,3-benzodioxole-5-carbonitrile is an organic compound with the molecular formula C8H6N2O2 It is a derivative of benzodioxole, featuring an amino group at the 6th position and a nitrile group at the 5th position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Amino-1,3-benzodioxole-5-carbonitrile typically involves the nitration of 1,3-benzodioxole followed by reduction and subsequent cyanation. One common method starts with the nitration of 1,3-benzodioxole to form 6-nitro-1,3-benzodioxole. This intermediate is then reduced to 6-amino-1,3-benzodioxole using a reducing agent such as iron powder in the presence of hydrochloric acid. Finally, the amino group is converted to a nitrile group through a Sandmeyer reaction using copper(I) cyanide .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors to ensure efficient mixing and heat transfer, which are crucial for maintaining reaction conditions and yields.

Chemical Reactions Analysis

Types of Reactions

6-Amino-1,3-benzodioxole-5-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitrile group to an amine.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen in the presence of a palladium catalyst are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

    Oxidation: Oxidation of the amino group can yield nitro derivatives.

    Reduction: Reduction of the nitrile group can produce primary amines.

    Substitution: Substitution reactions can yield various derivatives depending on the substituent introduced.

Scientific Research Applications

6-Amino-1,3-benzodioxole-5-carbonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Amino-1,3-benzodioxole-5-carbonitrile depends on its application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved are subjects of ongoing research .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Amino-1,3-benzodioxole-5-carbonitrile is unique due to the presence of both an amino group and a nitrile group on the benzodioxole ring, which allows for a wide range of chemical modifications and applications. Its structure provides a versatile platform for the synthesis of various derivatives with potential biological and industrial applications .

Properties

IUPAC Name

6-amino-1,3-benzodioxole-5-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2O2/c9-3-5-1-7-8(2-6(5)10)12-4-11-7/h1-2H,4,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHSLUSAPNOCFII-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C(=C2)C#N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00350774
Record name 6-amino-1,3-benzodioxole-5-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00350774
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

187164-87-0
Record name 6-amino-1,3-benzodioxole-5-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00350774
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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